molecular formula C19H31ClN2O2 B4415471 N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4415471
M. Wt: 354.9 g/mol
InChI Key: ALPATYVXGYGUHS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclohexylamino group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common approach includes the following steps:

    Formation of the Phenoxyacetamide Core: This step involves the reaction of phenol with chloroacetic acid to form phenoxyacetic acid, which is then converted to its corresponding amide.

    Introduction of the Cyclohexylamino Group: The amide is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexylamino group.

    Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and cyclohexylamino groups.

    Reduction: Reduced forms of the amide and phenoxy groups.

    Substitution: Substituted derivatives at the amide and phenoxy positions.

Scientific Research Applications

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylacetamide: Shares the tert-butyl and acetamide groups but lacks the phenoxy and cyclohexylamino moieties.

    N-tert-Butylhydroxylamine hydrochloride: Contains the tert-butyl group and is used in similar synthetic applications.

Uniqueness

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2.ClH/c1-19(2,3)21-18(22)14-23-17-11-9-15(10-12-17)13-20-16-7-5-4-6-8-16;/h9-12,16,20H,4-8,13-14H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPATYVXGYGUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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